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molecular formula C24H32N4O6 B8742675 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione CAS No. 70788-93-1

1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione

Cat. No. B8742675
M. Wt: 472.5 g/mol
InChI Key: JUYSBXZDJLEGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04526788

Procedure details

A mixture of 6.0 g of 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxypropyl)amino]ethyl]amino]anthraquinone dihydrochloride (prepared as described in Example 32 of U.S. Pat. No. 4,197,249) and 60 ml of methanol is treated with ammonia gas according to the procedure of Example 1 to give the corresponding free base, 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxypropyl)amino]ethyl]amino]-anthraquinone.
Name
1,4-dihydroxy-5,8-bis[[2-[(2-hydroxypropyl)amino]ethyl]amino]anthraquinone dihydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[OH:3][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH:32]([OH:34])[CH3:33])[CH:12]=[CH:13][C:14]=3[NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH:24]([OH:26])[CH3:25])[C:9](=[O:35])[C:8]=2[C:7]([OH:36])=[CH:6][CH:5]=1.N>CO>[OH:36][C:7]1[C:8]2[C:9](=[O:35])[C:10]3[C:15](=[C:14]([NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH:24]([OH:26])[CH3:25])[CH:13]=[CH:12][C:11]=3[NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH:32]([OH:34])[CH3:33])[C:16](=[O:18])[C:17]=2[C:4]([OH:3])=[CH:5][CH:6]=1 |f:0.1.2|

Inputs

Step One
Name
1,4-dihydroxy-5,8-bis[[2-[(2-hydroxypropyl)amino]ethyl]amino]anthraquinone dihydrochloride
Quantity
6 g
Type
reactant
Smiles
Cl.Cl.OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCC(C)O)NCCNCC(C)O)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCC(C)O)NCCNCC(C)O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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